molecular formula C6H12N2O B043009 1-Ethylpiperazin-2-one CAS No. 59702-08-8

1-Ethylpiperazin-2-one

Cat. No. B043009
CAS RN: 59702-08-8
M. Wt: 128.17 g/mol
InChI Key: SCGAVZGSIVHGPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Ethylpiperazin-2-one and related compounds involves various chemical strategies, including condensation reactions, reduction processes, and the use of specific catalysts to achieve the desired molecular structure. For example, derivatives of piperazine, such as 1-Cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, are synthesized through reduction of acetate compounds using Pd/C in a hydrogen atmosphere, showcasing the complexity and variability in synthesis methods (Özbey, Kuş, & Göker, 2001).

Molecular Structure Analysis

The molecular structure of compounds related to 1-Ethylpiperazin-2-one, such as 1-Ethylpiperazine-1,4-diium tetrachlorocadmate, is determined using single crystal X-ray diffraction analyses, which reveal the orthorhombic system and tetrahedral geometry of these compounds. This structural analysis is essential for understanding the chemical behavior and potential applications of the compound (Dhieb et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 1-Ethylpiperazin-2-one derivatives demonstrate a wide range of reactivities and outcomes based on the structural configuration and the presence of substituents. For instance, photochemical dimerization reactions highlight the influence of molecular packing in the solid state on the reactivity of compounds (Kaftory, 1984).

Physical Properties Analysis

The physical properties of 1-Ethylpiperazin-2-one derivatives, including melting points, solubility, and phase transitions, are crucial for their application in various fields. Differential scanning calorimetry (DSC) and dielectric measurements provide insights into the structural phase transitions and the mechanism behind these transitions, as observed in studies on related compounds (Dhieb et al., 2015).

Chemical Properties Analysis

The chemical properties of 1-Ethylpiperazin-2-one, including its reactivity with different chemical agents, ability to form hydrogen bonds, and participate in complex formation, are influenced by its molecular structure. Research on similar compounds demonstrates the role of hydrogen bonding in the formation of three-dimensional networks, contributing to the compound's stability and potential functionalities (Soudani et al., 2016).

Scientific Research Applications

Synthesis of Medicinally Relevant Compounds

1-Ethylpiperazin-2-one is instrumental in the synthesis of complex molecules with significant biological activities. For instance, it is involved in the preparation of benzimidazole derivatives, which exhibit antihistaminic and antimicrobial properties (Ozbey, Kuş, & Göker, 2001). These derivatives are synthesized through a series of reactions, including reduction and column chromatography, demonstrating the compound's role in the development of therapeutics.

Development of Synthetic Methodologies

The compound is also crucial in the development of new synthetic methodologies for constructing pharmacologically important scaffolds. A notable example is the one-pot in situ formation of N-(2-pyridyl)-N'-ethylpiperazines from pyridine-N-oxides, which are key structural motifs in several medicinally relevant compounds. This method offers a mild and selective route to these structures, highlighting the compound's utility in synthetic organic chemistry (Bugaenko, Yurovskaya, & Karchava, 2017).

Analytical and Physicochemical Studies

Furthermore, 1-Ethylpiperazin-2-one and its derivatives are subjects of analytical and physicochemical studies. Research on the determination of diethylcarbamazine in blood using gas chromatography with alkali flame ionization detection utilized a derivative of 1-Ethylpiperazin-2-one as an internal standard, underscoring its relevance in analytical methodologies (Nene, Anjaneyulu, & Rajagopalan, 1998).

Material Science Applications

In material science, the compound contributes to the synthesis of new hybrid materials, such as 1-Ethylpiperazine-1,4-diium tetrachlorocadmate, which exhibit unique structural and physico-chemical properties. These materials have potential applications in various fields, including catalysis and electronics (Dhieb, Valkonen, Rzaigui, & Smirani, 2015).

Safety And Hazards

1-Ethylpiperazin-2-one is classified as a flammable liquid (Category 3), H226. It can cause skin burns and eye damage (H314), and may cause an allergic skin reaction (H317). It may also cause respiratory irritation (H335) .

properties

IUPAC Name

1-ethylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-2-8-4-3-7-5-6(8)9/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGAVZGSIVHGPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432150
Record name 1-ethylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethylpiperazin-2-one

CAS RN

59702-08-8
Record name 1-Ethyl-2-piperazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59702-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-ethylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethylpiperazin-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

1-tert-Butoxycarbonyl-4-ethyl-3-oxopiperazine (5.9 g) was dissolved in dichloromethane (100 ml), cooled in an ice-bath, and trifluoroacetic acid (145 ml) added. The mixture was stirred at the same temperature for 2 hours. Solvent was evaporated to yield 1-ethyl-2-oxopiperazine product as a salt with 3 moles of trifluoroacetic acid.
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
145 mL
Type
reactant
Reaction Step Two

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